

Spectroscopic and Synthetic Profile of Ethyl (E)-oct-2-enoate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl (E)-oct-2-enoate**

Cat. No.: **B3029647**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodologies related to **ethyl (E)-oct-2-enoate**. This unsaturated ester is of interest in various fields, including flavor and fragrance chemistry, as well as a potential synthon in organic synthesis. This document presents its key spectroscopic data, detailed experimental protocols for its synthesis and characterization, and a visualization of its metabolic fate via the β -oxidation pathway.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **ethyl (E)-oct-2-enoate**.

Table 1: ^1H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|------------------------------------|--------------|-----------------------------|-----------------------------------|
| ~6.97 | dt | 15.6, 7.0 | H-3 |
| ~5.81 | dt | 15.6, 1.5 | H-2 |
| 4.18 | q | 7.1 | -OCH ₂ CH ₃ |
| 2.21 | qd | 7.0, 7.3 | H-4 |
| 1.45 | sextet | 7.3 | H-5 |
| 1.30-1.25 | m | - | H-6, H-7 |
| 1.28 | t | 7.1 | -OCH ₂ CH ₃ |
| 0.88 | t | 7.0 | H-8 |

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl₃. Data is compiled from typical values for similar structures and available literature.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| 166.5 | C-1 (C=O) |
| 149.0 | C-3 |
| 121.0 | C-2 |
| 60.1 | -OCH ₂ CH ₃ |
| 32.2 | C-4 |
| 31.2 | C-6 |
| 27.9 | C-5 |
| 22.5 | C-7 |
| 14.2 | -OCH ₂ CH ₃ |
| 14.0 | C-8 |

Note: Chemical shifts are referenced to TMS (0 ppm) in CDCl_3 . Data is compiled from typical values for similar structures and available literature.

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm^{-1}) | Intensity | Assignment |
|---------------------------------|-----------|--|
| 2958, 2931, 2873 | Strong | C-H stretch (alkane) |
| 1724 | Strong | C=O stretch (α,β -unsaturated ester) |
| 1655 | Medium | C=C stretch (alkene) |
| 1265 | Strong | C-O stretch (ester) |
| 1178 | Strong | C-O stretch (ester) |
| 1038 | Medium | C-O stretch |
| 982 | Medium | =C-H bend (trans) |

Note: Spectrum typically recorded as a neat film.

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Proposed Fragment |
|-----|------------------------|--|
| 170 | 5 | $[\text{M}]^+$ |
| 125 | 45 | $[\text{M} - \text{OCH}_2\text{CH}_3]^+$ |
| 99 | 100 | $[\text{M} - \text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_3 - \text{H}]^+$ (McLafferty rearrangement) |
| 81 | 30 | $[\text{C}_6\text{H}_9]^+$ |
| 73 | 55 | $[\text{COOCH}_2\text{CH}_3]^+$ |
| 55 | 60 | $[\text{C}_4\text{H}_7]^+$ |
| 43 | 40 | $[\text{C}_3\text{H}_7]^+$ |
| 29 | 50 | $[\text{CH}_2\text{CH}_3]^+$ |

Note: Electron Ionization (EI) at 70 eV. Fragmentation patterns are predicted based on typical ester fragmentation and may vary.

Experimental Protocols

Synthesis of Ethyl (E)-oct-2-enoate via Horner-Wadsworth-Emmons Reaction

This protocol describes a general procedure for the synthesis of α,β -unsaturated esters, which can be adapted for **ethyl (E)-oct-2-enoate**.

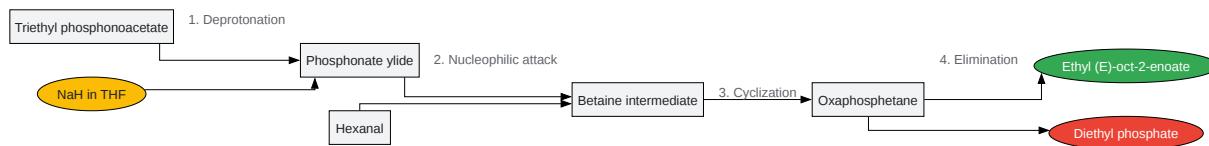
Materials:

- Triethyl phosphonoacetate
- Sodium hydride (60% dispersion in mineral oil)
- Anhydrous tetrahydrofuran (THF)
- Hexanal
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Brine
- Anhydrous magnesium sulfate (MgSO₄)
- Ethyl acetate
- Hexane

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents).
- Wash the sodium hydride with anhydrous hexane to remove the mineral oil, and then carefully decant the hexane.

- Add anhydrous THF to the flask to create a suspension.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add triethyl phosphonoacetate (1.0 equivalent) dropwise to the stirred suspension.
- Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
- Cool the reaction mixture back to 0 °C.
- Add a solution of hexanal (1.0 equivalent) in anhydrous THF dropwise.
- After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with water and then brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **ethyl (E)-oct-2-enoate**.



[Click to download full resolution via product page](#)

Horner-Wadsworth-Emmons Synthesis Workflow

Spectroscopic Analysis Protocols

¹H and ¹³C NMR Spectroscopy:

- Prepare a solution of **ethyl (E)-oct-2-enoate** (~10-20 mg for ¹H, ~50-100 mg for ¹³C) in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.
- Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.
- Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
- Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy:

- Place a drop of neat **ethyl (E)-oct-2-enoate** onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
- Record the spectrum over the range of 4000-400 cm⁻¹.
- Process the spectrum to identify the wavenumbers of the major absorption bands.

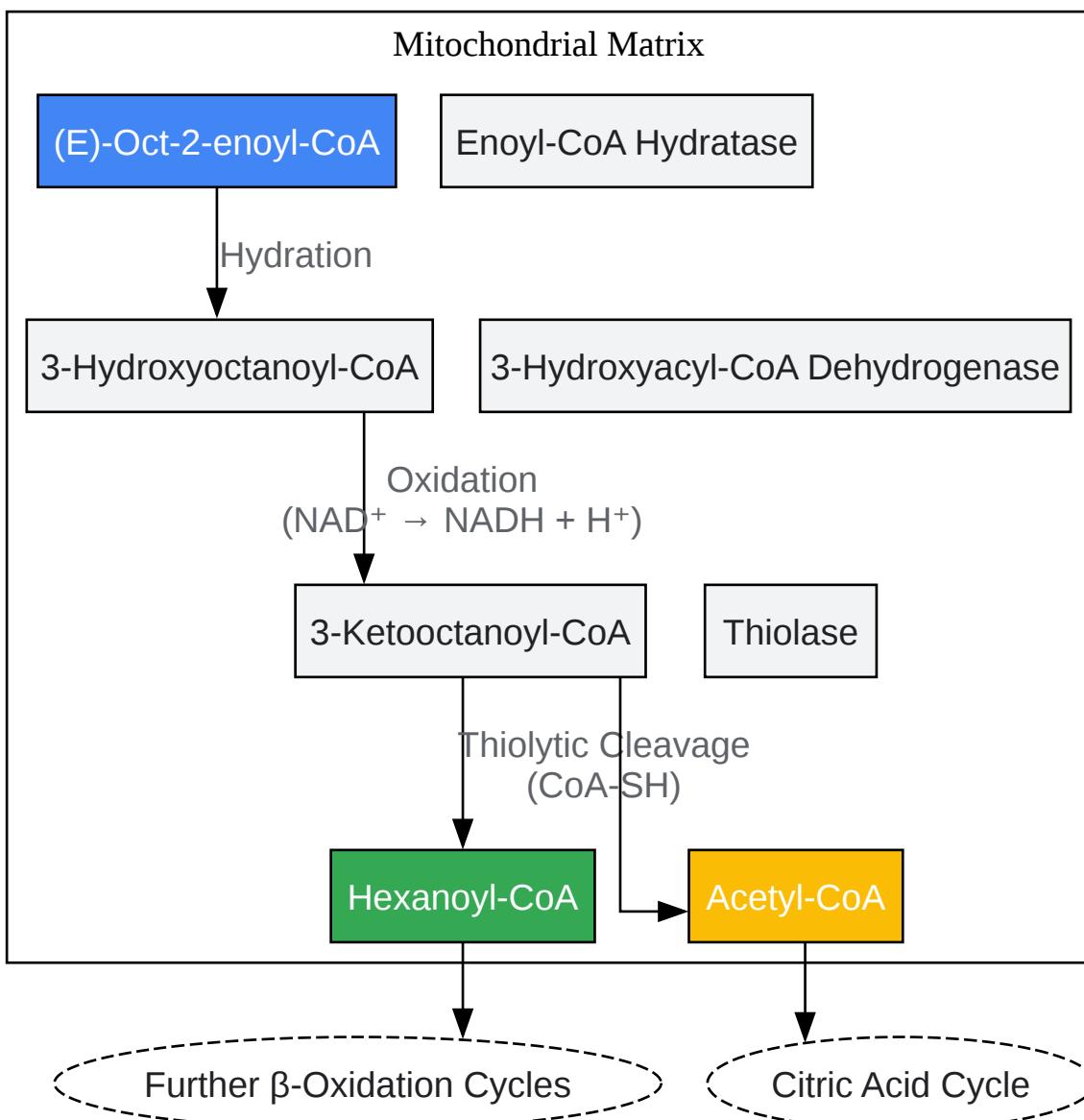
Mass Spectrometry (MS):

- Introduce a dilute solution of **ethyl (E)-oct-2-enoate** in a volatile solvent (e.g., dichloromethane or ethyl acetate) into a mass spectrometer, typically via a gas chromatograph (GC-MS).
- Utilize electron ionization (EI) at a standard energy of 70 eV.

- Acquire the mass spectrum over a suitable m/z range (e.g., 20-200 amu).
- Analyze the fragmentation pattern to identify the molecular ion and key fragment ions.

Biological Context: β -Oxidation Pathway

Ethyl (E)-oct-2-enoate, as a fatty acid ester, is expected to be metabolized via the β -oxidation pathway after hydrolysis to (E)-oct-2-enoic acid. The presence of the double bond at the C-2 position necessitates a slightly modified pathway compared to saturated fatty acids. The following diagram illustrates the key steps in the β -oxidation of an activated C8 unsaturated fatty acid.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl (E)-oct-2-enoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3029647#ethyl-e-oct-2-enoate-spectroscopic-data\]](https://www.benchchem.com/product/b3029647#ethyl-e-oct-2-enoate-spectroscopic-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com